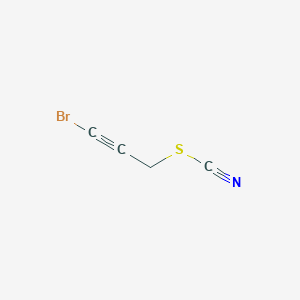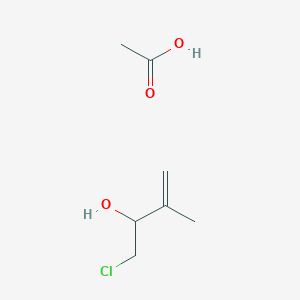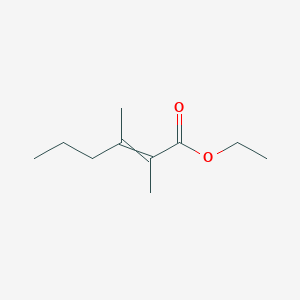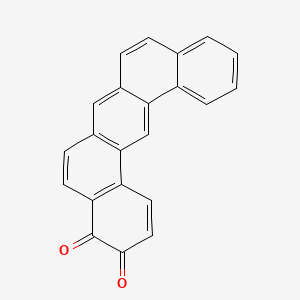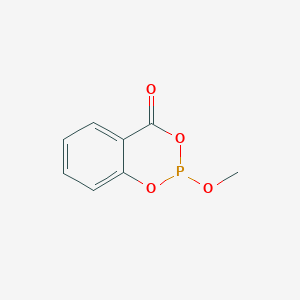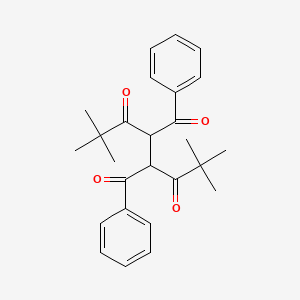
Benzoic acid;2,4,4-trimethylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2,4,4-trimethylpentan-2-ol is an organic compound that combines the properties of benzoic acid and 2,4,4-trimethylpentan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,4,4-trimethylpentan-2-ol is a branched alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,4,4-trimethylpentan-2-ol can be achieved through several methods:
Esterification: Benzoic acid can react with 2,4,4-trimethylpentan-2-ol in the presence of an acid catalyst to form the ester. The reaction typically requires heating and the removal of water to drive the reaction to completion.
Oxidation: 2,4,4-trimethylpentan-2-ol can be oxidized to form the corresponding ketone, which can then undergo further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.
Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Esterification: Formation of esters with various alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and preservative properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:
Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.
Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.
Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid;2,4,4-trimethylpentan-2-ol can be compared with other similar compounds:
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,4,4-Trimethylpentan-2-ol: A branched alcohol used as a solvent and intermediate in organic synthesis.
Salicylic Acid: An aromatic carboxylic acid with hydroxyl group, used in skincare products and as a precursor for aspirin.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.
Eigenschaften
CAS-Nummer |
117685-92-4 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
benzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9) |
InChI-Schlüssel |
LBWXKWBUMBIWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



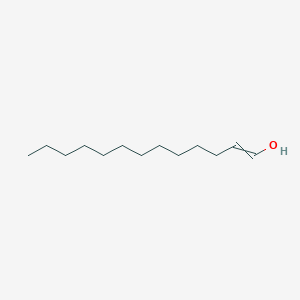

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)


